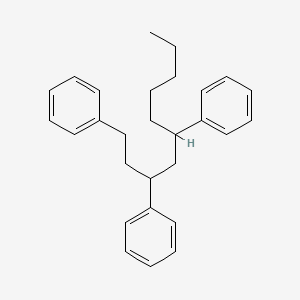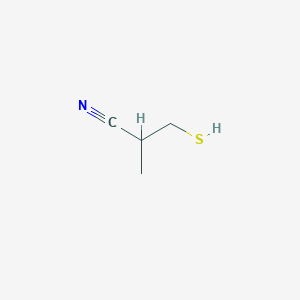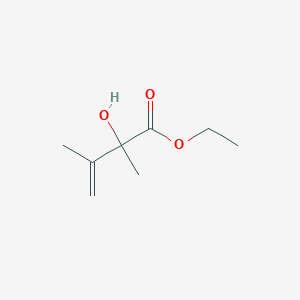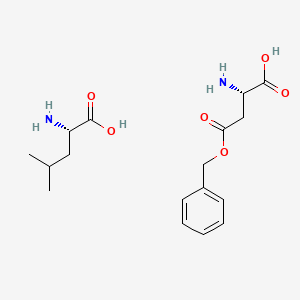
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid is a complex organic molecule with significant importance in various scientific fields This compound consists of two distinct parts: (2S)-2-amino-4-methylpentanoic acid, an amino acid derivative, and (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid, a phenylmethoxy-substituted amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methylpentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 4-methyl-2-pentenoic acid using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product with high enantiomeric purity.
For (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid, the synthesis involves the protection of the amino group followed by the introduction of the phenylmethoxy group. This can be achieved through a series of steps including the formation of an oxazolidinone intermediate, followed by alkylation with a phenylmethoxy group, and subsequent deprotection to yield the final product.
Industrial Production Methods
Industrial production of these compounds often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-methylpentanoic acid and (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
In biological research, (2S)-2-amino-4-methylpentanoic acid is studied for its role in protein synthesis and metabolic pathways. It is also used in the development of enzyme inhibitors and as a substrate in enzymatic reactions.
Medicine
These compounds have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. They are investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry
In the industrial sector, these compounds are utilized in the production of polymers, resins, and coatings. Their unique chemical properties make them valuable in material science and engineering applications.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. For example, (2S)-2-amino-4-methylpentanoic acid can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The phenylmethoxy group in (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid enhances its binding affinity and specificity towards certain targets, modulating biochemical pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-methylpentanoic acid: Similar compounds include other amino acids such as leucine and isoleucine, which share structural similarities but differ in their side chains.
(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid: Similar compounds include other phenylmethoxy-substituted amino acids, which vary in the position and nature of the substituent groups.
Uniqueness
The uniqueness of these compounds lies in their specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
35256-03-2 |
|---|---|
Molecular Formula |
C17H26N2O6 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H13NO4.C6H13NO2/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9H,6-7,12H2,(H,14,15);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1 |
InChI Key |
LKPZLJOMPMXHSZ-LMECJBHSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



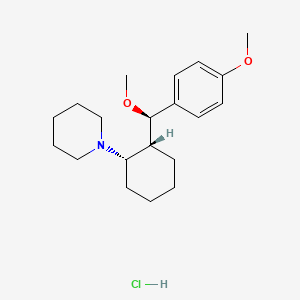

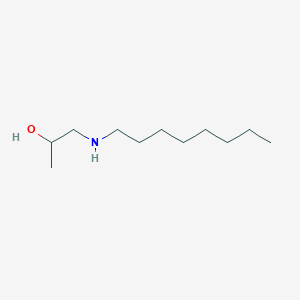

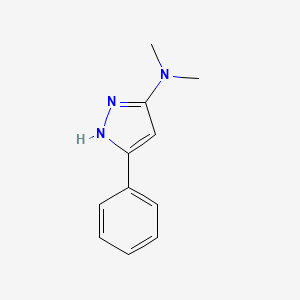
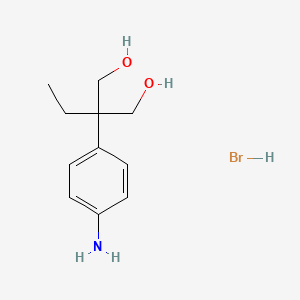



![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
